

in vitro characterization of G-quadruplex ligand 2

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An in-depth guide to the in vitro characterization of G-quadruplex ligands, this document outlines the core biophysical and biochemical assays essential for evaluating the interaction of small molecules with G-quadruplex (G4) DNA structures. The following sections provide a comprehensive overview of experimental protocols, data presentation, and the logical workflows involved in this scientific investigation, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary: Ligand 2

The interaction of a novel G-quadruplex ligand, herein referred to as "Ligand 2," with various G4-forming sequences and duplex DNA has been characterized using multiple biophysical techniques. The data below summarizes its binding affinity, thermal stabilization effects, and thermodynamic profile, offering a comparative view of its potency and selectivity.

Table 1: Thermal Stabilization of G-Quadruplex Structures by Ligand 2 (FRET-Melting Assay)



| Target Oligonucleotid e | G4 Topology | Tm without Ligand (°C) | Tm with Ligand 2 (°C) | ΔTm (°C) |
|-------------------------------|-------------|---------------------------|--------------------------|----------|
| Telomeric (22AG) | Hybrid | 58.5 | 79.0 | 20.5 |
| c-MYC (Pu27) | Parallel | 65.2 | 83.5 | 18.3 |
| BCL-2 (Pu39) | Hybrid | 62.1 | 78.9 | 16.8 |
| ds26 (Duplex DNA) | Duplex | 72.0 | 73.1 | 1.1 |

Tm: Melting Temperature. Δ Tm represents the increase in melting temperature upon ligand binding, indicating stabilization.

Table 2: Binding Affinity of Ligand 2 (Surface Plasmon Resonance - SPR)

| Target Oligonucleotide | Association Rate (ka, M-1s-1) | Dissociation Rate (kd, s-1) | Dissociation Constant (KD, nM) |
|---------------------------|-------------------------------|-----------------------------|-----------------------------------|
| Telomeric (22AG) | 1.2 x 105 | 2.5 x 10-4 | 2.1 |
| c-MYC (Pu27) | 3.5 x 105 | 5.0 x 10-4 | 1.4 |
| ds26 (Duplex DNA) | 7.8 x 103 | 9.1 x 10-3 | 1167 |

KD (Dissociation Constant) is a measure of binding affinity; a lower KD indicates a stronger interaction.

Table 3: Thermodynamic Profile of Ligand 2 Binding to c-MYC G4 (Isothermal Titration Calorimetry - ITC)



| Parameter | Value |
|----------------------------------|-------|
| Stoichiometry (n) | ~2 |
| Dissociation Constant (KD, nM) | 1.5 |
| Enthalpy Change (ΔH, kcal/mol) | -12.5 |
| Entropy Change (TΔS, kcal/mol) | -2.1 |
| Gibbs Free Energy (ΔG, kcal/mol) | -10.4 |

These values indicate an enthalpically driven binding interaction, characteristic of strong stacking and hydrogen bonding between the ligand and the G-quadruplex.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are foundational for the in vitro characterization of G-quadruplex ligands.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the thermal stabilization of a G-quadruplex structure upon ligand binding.[1][2]

Principle: A DNA oligonucleotide capable of forming a G-quadruplex is labeled at its 5' and 3' ends with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA), respectively. In the folded G4 state, the donor and quencher are in close proximity, resulting in low fluorescence. As the temperature increases, the G4 structure unfolds, separating the donor and quencher and leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded. A ligand that stabilizes the G-quadruplex will result in a higher Tm.[3]

Protocol:

 Oligonucleotide Annealing: The dual-labeled oligonucleotide (e.g., F21T) is annealed in a potassium-containing buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.4) by



heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

- Reaction Setup: Annealed oligonucleotide (final concentration 0.2 μM) is mixed with the
 G4 ligand (e.g., 1 μM Ligand 2) or a vehicle control (e.g., DMSO) in a 96-well PCR plate.
- Data Acquisition: The fluorescence is monitored using a real-time PCR system. The temperature is increased from 25°C to 95°C at a rate of 1°C/min, with fluorescence readings taken at each interval.
- Data Analysis: The Tm is determined by calculating the first derivative of the melting curve.
 The change in melting temperature (ΔTm) is calculated as (Tm with ligand) (Tm without ligand).[4]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of ligand-DNA interactions in real-time.[5][6]

• Principle: A biotinylated G4-forming oligonucleotide is immobilized on a streptavidin-coated sensor chip. A solution containing the ligand is flowed over the chip surface. Binding of the ligand to the immobilized DNA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Protocol:

- Chip Preparation: A streptavidin-coated sensor chip (e.g., Biacore SA chip) is primed and conditioned according to the manufacturer's instructions. The biotinylated G4 oligonucleotide is injected over the flow cell until the desired immobilization level is reached (~1000 RU). A reference flow cell is left blank or immobilized with a control sequence.[7]
- \circ Binding Analysis: The G4 ligand is prepared in a series of concentrations (e.g., 0.1 μ M to 10 μ M) in a suitable running buffer (e.g., HBS-EP+ with 100 mM KCl).
- Injection: Each concentration of the ligand is injected over the reference and active flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer is flowed over the chip (e.g., 600 seconds).



- Regeneration: If necessary, a regeneration solution (e.g., a short pulse of 10 mM NaOH) is injected to remove any remaining bound ligand before the next injection.
- Data Analysis: The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[7]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9]

 Principle: A solution of the ligand is titrated in small aliquots into a sample cell containing the G-quadruplex DNA. The heat change upon each injection is measured. The resulting data is used to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
 The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[10]

Protocol:

- Sample Preparation: The G4-forming oligonucleotide is folded in a potassium-containing buffer and dialyzed extensively against the same buffer to minimize heat of dilution effects.
 The ligand is dissolved in the final dialysis buffer.
- Instrument Setup: The sample cell is filled with the G4 DNA solution (e.g., 10 μM) and the injection syringe is filled with the ligand solution (e.g., 100-150 μM). The experiment is conducted at a constant temperature (e.g., 25°C).[11]
- Titration: A series of small injections (e.g., 2 μL) of the ligand are made into the sample cell
 until the binding reaction reaches saturation.
- Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to DNA. The resulting isotherm is fitted to a binding model (e.g., one-site binding model) to extract the thermodynamic parameters (n, KD, ΔH).

DNA Polymerase Stop Assay

This biochemical assay assesses the ability of a ligand to stabilize a G-quadruplex structure and block the progression of DNA polymerase.[12][13][14]



Principle: A DNA template containing a G-quadruplex forming sequence is annealed to a
fluorescently labeled primer. DNA polymerase extends the primer, but stalls at the site of a
stable G-quadruplex structure. A G4-stabilizing ligand will enhance this stalling, leading to an
increase in the amount of the truncated "stop" product.[15]

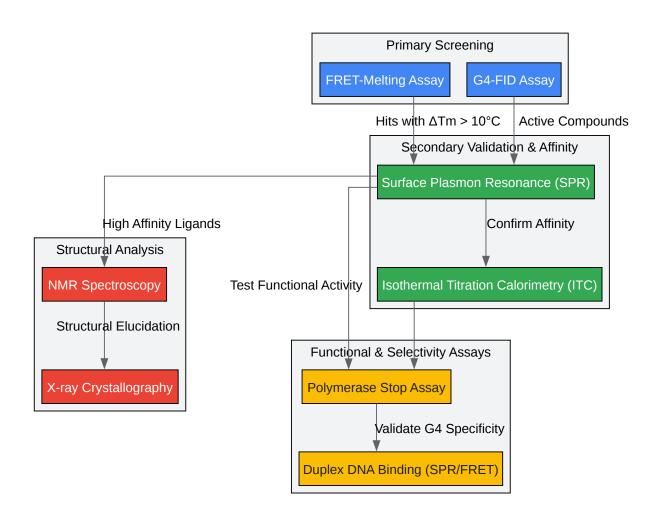
Protocol:

- Template-Primer Annealing: A 5'-fluorescently labeled primer is annealed to a template containing the G4 sequence in a buffer containing KCl to pre-form the G-quadruplex.
- Reaction: The annealed template-primer is incubated with the G4 ligand at various concentrations for a short period. The polymerase reaction is initiated by adding Taq polymerase and dNTPs.
- Termination and Analysis: The reaction is allowed to proceed for a defined time and then terminated by adding a stop solution (e.g., formamide with EDTA). The DNA products are denatured by heating and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
- Visualization: The gel is imaged using a fluorescence scanner. The intensity of the full-length product and the polymerase stop product are quantified. Increased intensity of the stop product in the presence of the ligand indicates G4 stabilization.[16]

Visualizations

The following diagrams illustrate the key workflows and concepts in G-quadruplex ligand characterization.

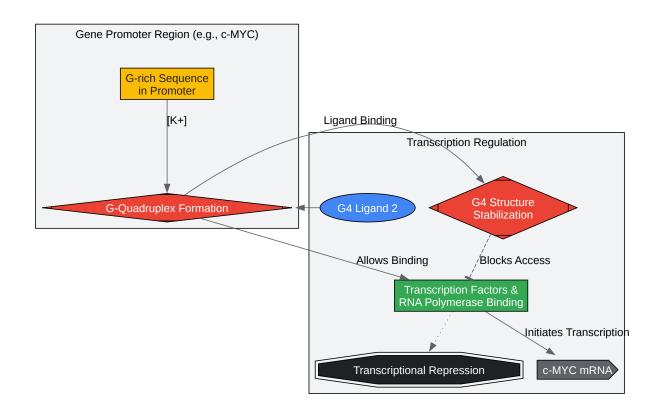




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Caption: Experimental workflow for in vitro characterization of G4 ligands.





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Caption: Ligand 2-mediated stabilization of a promoter G4 leading to transcriptional repression.

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